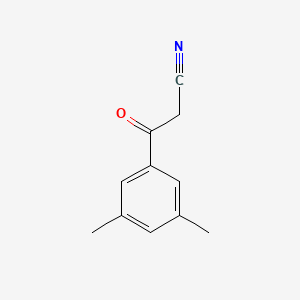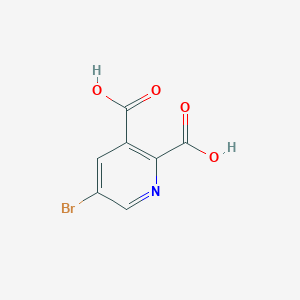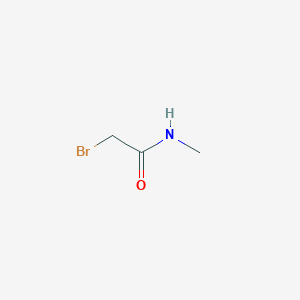
3,5-二甲基苯甲酰乙腈
描述
The compound 3,5-Dimethylbenzoylacetonitrile is not directly discussed in the provided papers. However, the papers do provide insights into related compounds which can help infer some aspects of the compound . The first paper discusses a polysubstituted benzene derivative, 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, which shares some structural similarities such as the presence of methyl and cyano groups attached to a benzene ring . The second paper examines a complex molecule used as an antidepressant, which includes a dimethylamino group and a carbonitrile group, indicating the relevance of nitrile groups in pharmaceutical compounds .
Synthesis Analysis
The synthesis of 3,5-Dimethylbenzoylacetonitrile is not explicitly detailed in the provided papers. However, the synthesis of similar compounds typically involves the introduction of substituents to a benzene ring through various organic reactions. For instance, the synthesis of the compound in the first paper likely involved nitration, amination, and methylation steps . These methods could potentially be adapted for the synthesis of 3,5-Dimethylbenzoylacetonitrile by altering the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of 3,5-Dimethylbenzoylacetonitrile can be inferred to some extent from the first paper, which describes a molecule with two phenyl moieties and substituents that are nearly coplanar with the benzene ring . The dihedral angle between the benzene rings in that molecule is significant, suggesting that steric hindrance may play a role in the molecular conformation of similar compounds. For 3,5-Dimethylbenzoylacetonitrile, the arrangement of the methyl groups and the nitrile group would influence its three-dimensional structure.
Chemical Reactions Analysis
While the specific chemical reactions of 3,5-Dimethylbenzoylacetonitrile are not covered, the papers provide information on the reactivity of related functional groups. The presence of a cyano group in the first paper's compound indicates a potential for nucleophilic addition reactions due to the electrophilic carbon in the nitrile . Similarly, the second paper's compound, with its carbonitrile group, may undergo reactions typical of nitriles, such as hydrolysis to carboxylic acids or conversion to amides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-Dimethylbenzoylacetonitrile can be hypothesized based on the properties of similar compounds. The first paper's compound exhibits hydrogen bonding in its crystal structure, which could suggest that 3,5-Dimethylbenzoylacetonitrile may also form hydrogen bonds if it contains hydrogen bond donors or acceptors . The second paper's analysis of molecular properties such as bond lengths, angles, charges, and polarizability using computational methods could be applied to 3,5-Dimethylbenzoylacetonitrile to predict its properties . Additionally, the presence of methyl groups would likely affect the compound's hydrophobicity and boiling point.
科学研究应用
农药开发
该化合物在农药合成中也起着重要作用。其衍生物正在研究其作为杀虫剂和除草剂的有效性,有助于开发更高效、更环保的农业实践。
这些应用都证明了3,5-二甲基苯甲酰乙腈在科学研究中的多功能性。 它作为各种化学反应中的中间体,使其成为多个研究领域中非常重要的化合物 .
安全和危害
作用机制
Biochemical Pathways
It’s known that the compound can be used as a precursor in the synthesis of other organic compounds
Result of Action
It’s known that the compound can be used in the synthesis of other organic compounds , but the specific effects of these compounds at the molecular and cellular level are subjects of ongoing research.
属性
IUPAC Name |
3-(3,5-dimethylphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h5-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJSYGBBRTZOCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557580 | |
| Record name | 3-(3,5-Dimethylphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85692-25-7 | |
| Record name | 3-(3,5-Dimethylphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)





